molecular formula C16H26N2OS B238344 N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea

Cat. No. B238344
M. Wt: 294.5 g/mol
InChI Key: GVOQHIUEDCZUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea, also known as AUDA, is a chemical compound that has been studied extensively for its potential therapeutic applications. AUDA has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a variety of conditions.

Mechanism Of Action

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. By inhibiting sEH, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea increases the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its well-characterized mechanism of action. Additionally, N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been shown to be effective in various animal models, making it a promising candidate for further research. However, one limitation of using N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, there is interest in exploring the use of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea in the treatment of inflammatory bowel disease and other inflammatory conditions. Finally, there is potential for the development of new analogs of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea with improved solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 1-adamantylamine with 2,2-dimethylpropanoyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea.

Scientific Research Applications

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.

properties

Product Name

N-(1-adamantyl)-N'-(2,2-dimethylpropanoyl)thiourea

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H26N2OS/c1-15(2,3)13(19)17-14(20)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H2,17,18,19,20)

InChI Key

GVOQHIUEDCZUEV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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